molecular formula C6H5F4N B13488183 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile

2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile

Cat. No.: B13488183
M. Wt: 167.10 g/mol
InChI Key: PSJNBPZVTSLIKA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile is a fluorinated compound characterized by a cyclobutane ring structure. It was first synthesized in the 1970s and has since been extensively researched for its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile typically involves the fluorination of cyclobutane derivatives. The reaction conditions often include the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetrafluoro-1,4-butanediol
  • 2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carboxylic acid
  • 2,2,3,3-Tetrafluoro-1,4-dioxane

Uniqueness

2,2,3,3-Tetrafluoro-1-methylcyclobutane-1-carbonitrile stands out due to its unique cyclobutane ring structure and the presence of multiple fluorine atoms, which impart distinct physical and chemical properties. These features make it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C6H5F4N

Molecular Weight

167.10 g/mol

IUPAC Name

2,2,3,3-tetrafluoro-1-methylcyclobutane-1-carbonitrile

InChI

InChI=1S/C6H5F4N/c1-4(3-11)2-5(7,8)6(4,9)10/h2H2,1H3

InChI Key

PSJNBPZVTSLIKA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1(F)F)(F)F)C#N

Origin of Product

United States

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